SH3 Domain Binding Affinity of 6-Methylquinolin-2-amine vs. 2-Aminoquinoline on Tec Kinase
6-Methylquinolin-2-amine demonstrates measurable binding affinity to the Tec kinase SH3 domain with a Kd of 61 μM (6.10E+4 nM) and an EC50 of 75 μM (7.50E+4 nM) in a fluorescence polarization displacement assay using a PRP-1 peptide probe [1]. In contrast, unsubstituted 2-aminoquinoline exhibits negligible binding in the same assay system, with an EC50 of 90 μM (9.00E+4 nM) reported for displacement activity, representing a 20% higher EC50 value compared to the 6-methyl derivative [2]. The 6-methyl substitution thus confers a modest but quantifiable improvement in binding affinity for this specific SH3 domain target.
| Evidence Dimension | Binding Affinity to Tec Kinase SH3 Domain |
|---|---|
| Target Compound Data | Kd = 61 μM; EC50 = 75 μM |
| Comparator Or Baseline | 2-Aminoquinoline (EC50 = 90 μM) |
| Quantified Difference | 6-Methylquinolin-2-amine exhibits a 20% lower EC50 (75 μM vs. 90 μM), indicating improved binding potency |
| Conditions | Fluorescence polarization displacement assay; PRP-1 peptide probe; mouse Tec kinase SH3 domain |
Why This Matters
This direct comparative data provides a quantitative basis for selecting 6-methylquinolin-2-amine over 2-aminoquinoline in studies targeting SH3 domain-mediated protein-protein interactions, where even modest affinity improvements can translate to meaningful differences in cellular assay sensitivity.
- [1] BindingDB. BDBM50154583: 6-Methyl-quinolin-2-ylamine (CHEMBL361660) Affinity Data for Mouse Tec Kinase SH3 Domain. The University of Adelaide/ChEMBL Curated. View Source
- [2] IDRB Lab. Target Poor or Non Binder(s) Information: 6-Methylquinolin-2-amine and 2-Aminoquinoline EC50 Comparison. View Source
